CID 44150005

Description

CID 44150005, identified as phosphoric acid, triethyl ester, polymer with oxirane and phosphorus oxide (P₂O₅), is a polymer with the CAS registry number 184538-58-6. Its structural backbone combines phosphate ester groups with ethylene oxide (oxirane) units, forming a complex macromolecule. Key physicochemical properties include:

| Property | Value |

|---|---|

| LogP | 3.39940 |

| Polar Surface Area (PSA) | 212.89 Ų |

| Exact Molecular Weight | 368.019 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 10 |

| Rotatable Bonds | 6 |

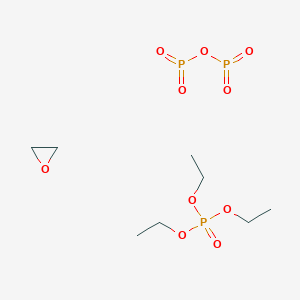

| SMILES | O=P(=O)OP(=O)=O.CCOP(OCC)(=O)OCC.C1OC1 |

Properties

CAS No. |

184538-58-7 |

|---|---|

Molecular Formula |

C8H19O10P3 |

Molecular Weight |

368.151 |

InChI |

InChI=1S/C6H15O4P.C2H4O.O5P2/c1-4-8-11(7,9-5-2)10-6-3;1-2-3-1;1-6(2)5-7(3)4/h4-6H2,1-3H3;1-2H2; |

InChI Key |

NWNBIINLNDXYOX-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(OCC)OCC.C1CO1.O=P(=O)OP(=O)=O |

Synonyms |

Phosphorige Sure,Triethylester, Polymer mit Ethylenoxid und Phosphoroxid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, triethyl ester, polymer with oxirane and phosphorus oxide (P2O5) typically involves the polymerization of oxirane (ethylene oxide) with phosphorus oxide (P2O5) and triethyl phosphate. The reaction conditions often include controlled temperatures and the presence of catalysts to facilitate the polymerization process .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled conditions. The process may involve batch or continuous production methods, depending on the scale and requirements of the production .

Chemical Reactions Analysis

Types of Reactions

CID 44150005 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Hydrolysis: The compound can be hydrolyzed in the presence of water to form phosphoric acid and other products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, acids, and bases. The reaction conditions vary depending on the desired products and may include specific temperatures, pressures, and catalysts .

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives and other related compounds .

Scientific Research Applications

CID 44150005 has numerous scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical studies and as a component in certain biological assays.

Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in drug synthesis.

Industry: Applied in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of phosphoric acid, triethyl ester, polymer with oxirane and phosphorus oxide (P2O5) involves its interaction with various molecular targets and pathways. The compound can act as a flame retardant by interfering with the combustion process, thereby reducing the flammability of materials. It may also interact with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct structural analogs of CID 44150005, comparisons can be drawn with compounds sharing functional groups or polymeric features.

Oscillatoxin Derivatives ()

Oscillatoxin derivatives, such as 30-methyl-oscillatoxin D (CID 185389) and oscillatoxin E (CID 156582093), are cyclic ethers with toxin activity. Unlike this compound, these compounds lack phosphate groups and are smaller in molecular weight (e.g., CID 185389: molecular weight ~500–600 g/mol inferred from structure).

| Property | This compound | CID 185389 (Oscillatoxin D Derivative) |

|---|---|---|

| Molecular Weight | 368.019 g/mol | ~550–600 g/mol (estimated) |

| Functional Groups | Phosphate, ethylene oxide | Cyclic ethers, methyl groups |

| Bioactivity | Non-toxic (inferred) | Toxic (marine toxin) |

| LogP | 3.40 | Likely higher (hydrophobic cyclic structure) |

These compounds highlight divergent applications: this compound in materials science vs. oscillatoxin derivatives in toxicology .

Monomeric Phosphate Esters

Triethyl phosphate (CAS 78-40-0), a monomeric phosphate ester, shares the phosphate group but lacks polymer complexity:

| Property | This compound | Triethyl Phosphate |

|---|---|---|

| Molecular Weight | 368.019 g/mol | 182.15 g/mol |

| Rotatable Bonds | 6 | 3 |

| Application | Polymer material | Solvent, flame retardant |

Triethyl phosphate’s smaller size and simpler structure limit its mechanical stability compared to this compound’s polymeric form .

Research Findings and Limitations

- Structural Uniqueness : this compound’s combination of phosphate and ethylene oxide units is uncommon in the provided evidence, limiting direct comparisons.

- Data Gaps : Oscillatoxin derivatives () and other polymers (e.g., ) lack detailed physicochemical data, restricting quantitative analysis.

- Functional Insights : The high PSA and moderate LogP of this compound suggest utility in hydrophilic yet semi-lipophilic environments, such as coatings or adhesives, but further experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.